[Phe34]-beta-Amyloid (25-35) is a peptide fragment derived from the beta-amyloid precursor protein, specifically representing amino acids 25 to 35 of the beta-amyloid peptide. This compound has gained significant attention in neurobiology due to its role in the aggregation processes associated with Alzheimer's disease. The incorporation of phenylalanine at position 34 (Phe34) is believed to influence the aggregation propensity and toxicity of the peptide.
The beta-amyloid peptide is generated through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The fragment [Phe34]-beta-Amyloid (25-35) is synthesized in vitro for research purposes, allowing scientists to study its properties and interactions.
[Phe34]-beta-Amyloid (25-35) belongs to a class of peptides known as amyloid peptides, which are characterized by their ability to aggregate into fibrillar structures. This specific fragment is classified as an oligomeric form of beta-amyloid, which plays a crucial role in the pathogenesis of Alzheimer's disease.
The synthesis of [Phe34]-beta-Amyloid (25-35) typically employs solid-phase peptide synthesis techniques. This method involves the following steps:
The purity and identity of synthesized [Phe34]-beta-Amyloid (25-35) can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring that the final product meets research standards.
The molecular structure of [Phe34]-beta-Amyloid (25-35) can be characterized by its sequence:
This fragment exhibits a propensity to adopt a beta-sheet conformation, particularly under conditions that favor aggregation.
Studies utilizing nuclear magnetic resonance spectroscopy have shown that this peptide fragment tends to form oligomeric structures, which are critical in understanding its role in amyloid formation and neurotoxicity.
[Phe34]-beta-Amyloid (25-35) participates in several chemical reactions relevant to its aggregation behavior:
The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy and circular dichroism, which provide insights into conformational changes during aggregation.
The mechanism by which [Phe34]-beta-Amyloid (25-35) exerts its effects involves several steps:
Research indicates that the presence of phenylalanine at position 34 enhances the stability of oligomers formed from this fragment, influencing their cytotoxicity.
[Phe34]-beta-Amyloid (25-35) displays characteristics typical of amyloid peptides:
The chemical properties include:
Relevant data from studies indicate that temperature and pH significantly influence both solubility and aggregation kinetics.
[Phe34]-beta-Amyloid (25-35) is employed in various scientific investigations:
Molecular dynamics (MD) simulations provide atomic-resolution insights into how the Phe³⁴ substitution alters the peptide’s structural dynamics compared to wild-type Aβ(25-35) (ending in Met³⁵). Key findings include:
Table 1: Conformational Stability Metrics of Wild-Type vs. [Phe³⁴]-Aβ(25-35) from MD Simulations
Parameter | Wild-Type (Met³⁵) | [Phe³⁴]-Aβ(25-35) | Change (%) |
---|---|---|---|
C-terminal RMSF (Å) | 1.8 ± 0.3 | 1.3 ± 0.2 | -28% |
β-Sheet Propensity (%) | 38 ± 5 | 53 ± 6 | +40% |
Hydrophobic SASA (Ų) | 420 ± 25 | 485 ± 30 | +15% |
Inter-chain H-Bonds | 2.1 ± 0.4 | 3.0 ± 0.5 | +43% |
The Phe³⁴ substitution profoundly alters aggregation kinetics and oligomer morphology:
Table 2: Aggregation Kinetics and Structural Features of [Phe³⁴]-Aβ(25-35) Oligomers
Aggregation Stage | Wild-Type Aβ(25-35) | [Phe³⁴]-Aβ(25-35) | Key Implications |
---|---|---|---|
Lag Phase | 8–12 hours | 4–6 hours | Faster nucleus formation |
β-Sheet Onset | Gradual (24–48 h) | Rapid (<6 h) | Pre-organized C-terminal structure |
Dominant Oligomers | Spherical (5–10 nm) → protofibrils | Extended fibrils (≥200 nm) | Increased membrane disruption |
β-Sheet Content | 40% at 24 h | 70% at 6 h | Enhanced stability |
[Phe³⁴]-Aβ(25-35) exhibits distinct membrane-binding behaviors that modulate neurotoxicity:
Table 3: Membrane Interaction Parameters of [Phe³⁴]-Aβ(25-35)
Interaction Feature | Experimental Method | Key Findings |
---|---|---|
Membrane Insertion Depth | ssNMR (³¹P-¹³C REDOR) | Phe³⁴ penetrates 5–7 Å deeper than Met³⁵ |
Cholesterol Affinity | Molecular docking | ΔG = -8.2 kcal/mol (vs. -5.9 kcal/mol for Met³⁵) |
Lipid Headgroup Dynamics | ³¹P NMR relaxation | 40% faster motion in phosphatidylcholine heads |
Glutamate Release | HPLC (astrocyte co-culture) | 2.5-fold increase vs. control; blocked by sulfasalazine |
Concluding Remarks
[Phe³⁴]-beta-amyloid (25-35) serves as a critical tool for dissecting the mechanistic contributions of Aβ’s hydrophobic core to Alzheimer’s pathogenesis. The Phe³⁴ substitution stabilizes β-sheet-rich oligomers through enhanced C-terminal hydrophobicity and rigidity, accelerates membrane-dependent fibrillation, and redirects neurotoxicity pathways from methionine-mediated oxidation toward glutamate-driven excitotoxicity. These insights underscore the centrality of the 25-35 domain in Aβ pathology and highlight residue 34 as a potential target for aggregation inhibitors [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7